N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine
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Overview
Description
N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine is an organic compound that features a benzylamine structure with a pyridin-2-yloxy substituent
Mechanism of Action
- Indole derivatives containing pyridine moieties have diverse biological activities. For instance, some pyrimidine derivatives exhibit antimicrobial, antiviral, antitumor, and antifibrotic properties .
- Given its structural similarity to other pyrimidine derivatives, it might impact pathways related to cell proliferation, inflammation, or fibrosis .
Target of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine typically involves the reaction of 3-(pyridin-2-yloxy)benzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[3-(pyridin-2-yloxy)phenyl]amine
- N-methyl-N-[3-(pyridin-2-yloxy)benzyl]acetamide
- N-methyl-N-[3-(pyridin-2-yloxy)benzyl]pyrrolidine
Uniqueness
N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine is unique due to its specific combination of a benzylamine structure with a pyridin-2-yloxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-1-(3-pyridin-2-yloxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14-10-11-5-4-6-12(9-11)16-13-7-2-3-8-15-13/h2-9,14H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPWSCXLHMBFPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594593 |
Source
|
Record name | N-Methyl-1-{3-[(pyridin-2-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871825-60-4 |
Source
|
Record name | N-Methyl-1-{3-[(pyridin-2-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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